Denzimol

Description

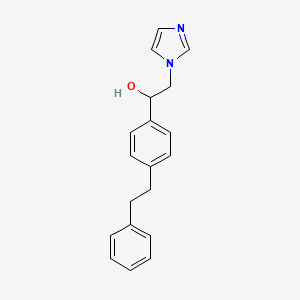

Structure

3D Structure

Properties

CAS No. |

73931-96-1 |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol |

InChI |

InChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2 |

InChI Key |

IAWIJHCUEPVIOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O |

Other CAS No. |

73931-96-1 |

Synonyms |

denzimol N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole PHEP-HEIZ Rec 15-1533 Rec-15-1533 |

Origin of Product |

United States |

Foundational & Exploratory

Denzimol's Anticonvulsant Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride) is an imidazole (B134444) derivative with demonstrated anticonvulsant properties, particularly against tonic seizures.[1][2] Preclinical evidence from research primarily conducted in the 1980s suggests a unique mechanism of action that diverges from many classic antiepileptic drugs. The core of this compound's activity appears to involve the indirect modulation of both the benzodiazepine (B76468) and purinergic neurotransmitter systems, rather than direct channel blocking or receptor agonism.[1] This document provides an in-depth summary of the experimental evidence, quantitative data, and proposed mechanistic pathways for this compound's action in epilepsy.

Core Mechanism of Action

This compound's anticonvulsant profile is comparable to that of phenytoin (B1677684) and carbamazepine, proving effective against generalized tonic-clonic ("grand mal") and psychomotor seizures in animal models.[2] Unlike barbiturates or benzodiazepines, it does not prevent clonic seizures, indicating a specific mechanistic pathway.[2] The primary hypothesis is that this compound exerts its effects through a dual modulation of the central nervous system:

-

Enhancement of Benzodiazepine Receptor Binding: Studies in rats have shown that this compound enhances the binding of flunitrazepam (a benzodiazepine) in the cerebral cortex and hippocampus.[3] This suggests that this compound may increase the number or affinity of benzodiazepine binding sites on the GABA-A receptor complex.[3][4] By potentiating the effects of endogenous GABA, this action would increase neuronal inhibition and raise the seizure threshold.

-

Involvement of the Purinergic System: The anticonvulsant effects of this compound are significantly reduced by pretreatment with aminophylline, a non-specific adenosine (B11128) (purinergic) receptor antagonist.[1] This suggests that this compound's activity is, in part, dependent on intact purinergic signaling, which is known to play a neuroprotective and seizure-suppressing role.

Crucially, the anticonvulsant action of this compound is also blocked by benzodiazepine receptor antagonists like Ro 15-1788 and CGS 8216, reinforcing the essential role of the GABA-A/benzodiazepine system in its mechanism.[1]

Proposed Signaling and Interaction Pathway

The precise molecular interactions of this compound have not been fully elucidated. However, based on antagonist studies, a hypothetical pathway can be constructed. This compound does not appear to act as a direct agonist at the benzodiazepine site but rather as a modulator that makes the GABA-A receptor more responsive to benzodiazepines, potentially by increasing the number of available binding sites. Its action is also dependent on a functional purinergic system.

References

- 1. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An Examination of Denzimol's Postulated Role in Purinergic Signaling Pathways

Preamble: A comprehensive review of publicly available scientific literature indicates that Denzimol, an anticonvulsant agent developed in the 1980s, has a suggested but not fully characterized role in purinergic signaling. The core evidence stems from a limited number of studies conducted shortly after its development. These studies suggest that this compound's anticonvulsant mechanism is partially mediated through the enhancement of adenosinergic signaling. However, the precise molecular targets, binding affinities, and detailed signaling cascades have not been elucidated in the available literature. This guide, therefore, synthesizes the existing data, presents the key experiments that suggest this link, and outlines the hypothesized mechanism of action based on the available, albeit limited, evidence.

Introduction to this compound

This compound, also identified as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride (Rec 15-1533), is a compound recognized for its anticonvulsant properties.[1][2] Early research established its efficacy in suppressing tonic seizures induced by electrical and chemical means, with a potency comparable to phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[2] While its general pharmacology has been described, including antihistamine and anticholinergic activities, a key study pointed towards a more specific mechanism involving neurotransmitter systems relevant to epilepsy, including the purinergic signaling pathway.[1]

Core Evidence for a Role in Purinergic Signaling

The primary evidence linking this compound to purinergic pathways comes from a 1987 study by De Sarro et al., which investigated its effects in a genetic model of epilepsy—sound-induced seizures in DBA/2 mice.[2] The study demonstrated that the protective, anticonvulsant effect of this compound was significantly diminished by the pre-administration of aminophylline (B1665990), a non-selective adenosine (B11128) receptor antagonist.[2]

This finding is critical because adenosine, acting on its receptors (P1 receptors), is a well-established endogenous neuromodulator with potent anticonvulsant effects. By antagonizing these receptors, aminophylline blocks the downstream effects of adenosine. The fact that aminophylline can counteract this compound's efficacy strongly suggests that this compound's anticonvulsant action is, at least in part, dependent on a functional adenosinergic system. The likely, though unproven, mechanism is that this compound enhances the signaling of endogenous adenosine.

Quantitative Data

The available literature provides quantitative data on the in vivo anticonvulsant efficacy of this compound but lacks specific data on its direct interaction with purinergic receptors (e.g., binding affinity, IC50/EC50 values for receptor modulation or enzyme inhibition). The key efficacy data from the study suggesting the purinergic link is summarized below.

| Parameter | Phase of Seizure | ED50 (mg/kg, i.p.) | Animal Model | Citation |

| Anticonvulsant Activity | Tonic Phase | 1.24 | DBA/2 Mice (Sound-Induced) | [2] |

| Anticonvulsant Activity | Clonic Phase | 2.61 | DBA/2 Mice (Sound-Induced) | [2] |

| Anticonvulsant Activity | Wild Running Phase | 6.03 | DBA/2 Mice (Sound-Induced) | [2] |

Hypothesized Signaling Pathway

Based on the antagonism by aminophylline, a hypothesized signaling pathway can be proposed. In this model, this compound acts to increase the effective concentration or action of adenosine at its receptor, likely the A1 adenosine receptor (A1R), which is known to be a key inhibitory G-protein coupled receptor in the central nervous system. Activation of the A1R leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cumulative effect would dampen neuronal excitability and suppress seizure activity.

Experimental Protocols

The following is a detailed methodology for the key experiment cited, based on the information available in the publication's abstract.

Title: Assessment of Purinergic Involvement in this compound's Anticonvulsant Activity.

Objective: To determine if the anticonvulsant effect of this compound against sound-induced seizures is mediated by the purinergic system, using the adenosine receptor antagonist aminophylline.

Materials:

-

Compound: this compound (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride)

-

Antagonist: Aminophylline

-

Vehicle: Appropriate solvent for intraperitoneal (i.p.) injection (e.g., saline).

-

Animal Model: DBA/2 mice, a strain genetically susceptible to audiogenic seizures.

-

Equipment: Sound-proof chamber equipped with a sound source capable of inducing seizures.

Methodology:

-

Animal Acclimatization: DBA/2 mice are acclimatized to the laboratory conditions prior to the experiment.

-

Grouping: Animals are divided into control and experimental groups.

-

Group 1 (Control): Vehicle + this compound.

-

Group 2 (Antagonist): Aminophylline + this compound.

-

-

Drug Administration:

-

Animals in Group 2 are pretreated with aminophylline at a dose of 25 mg/kg via intraperitoneal injection.

-

Following a specified pretreatment time, animals in both groups receive varying doses of this compound (e.g., 3-15 mg/kg, i.p.) to establish a dose-response relationship.

-

-

Seizure Induction:

-

At the time of expected peak effect of this compound, each mouse is individually placed in the sound-proof chamber.

-

The animal is exposed to an audiogenic stimulus of a specific frequency and intensity known to reliably induce a seizure response.

-

-

Observation and Scoring:

-

The animal is observed for a set period for the characteristic phases of the seizure: wild running, clonic seizures, and tonic seizures.

-

The presence or absence of each seizure phase is recorded for each animal.

-

-

Data Analysis:

-

The dose of this compound required to protect 50% of the animals from each seizure phase (the ED50) is calculated for both the control and the aminophylline-pretreated groups.

-

A significant increase in the ED50 for this compound in the aminophylline-pretreated group compared to the control group indicates that the antagonist has reduced this compound's anticonvulsant efficacy.

-

Conclusion and Future Directions

For a complete understanding, further research would be required to:

-

Determine the precise molecular target: Conduct radioligand binding assays to assess this compound's affinity for A1, A2A, A2B, and A3 adenosine receptor subtypes.

-

Elucidate the mechanism: Investigate whether this compound acts as a direct receptor agonist, a positive allosteric modulator, or an inhibitor of adenosine metabolism (e.g., via adenosine kinase or adenosine deaminase) or reuptake.

-

Characterize downstream signaling: Perform cellular assays to measure changes in cAMP levels and ion channel activity in response to this compound in the presence and absence of adenosine receptor agonists and antagonists.

Without such data, the role of this compound in purinergic signaling pathways remains a promising but unconfirmed hypothesis based on early-stage pharmacological investigation.

References

Denzimol's Interaction with the Benzodiazepine Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol, an anticonvulsant drug, exhibits a complex interaction with the central nervous system, notably modulating the activity of the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. This document provides a technical overview of the available research on this interaction, summarizing the qualitative effects and outlining the general experimental approaches used to investigate such phenomena. Due to the limited availability of specific quantitative binding data in publicly accessible literature, this guide will focus on the established conceptual framework of this compound's mechanism and provide standardized experimental workflows.

Introduction

This compound is a phenyl-imidazole derivative with demonstrated anticonvulsant properties.[1][2][3][4] Its pharmacological profile suggests a mechanism of action that, while distinct from classical benzodiazepines, involves an interaction with the GABAergic system.[5][6] Specifically, research points towards an allosteric modulation of the GABAA receptor through the benzodiazepine binding site.[5] This interaction appears to enhance the effects of benzodiazepines like diazepam, suggesting a potential for synergistic therapeutic applications.[6] Understanding the precise nature of this compound's engagement with the BZD receptor is crucial for elucidating its therapeutic actions and potential side effects.

The GABAA Receptor and Benzodiazepine Binding

The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[7] The receptor is composed of various subunit combinations, with the most common isoform in the adult brain consisting of two α, two β, and one γ subunit. The binding of the endogenous ligand, GABA, to the interface of the α and β subunits triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[7]

Benzodiazepines exert their effects by binding to a distinct allosteric site at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and thereby enhancing inhibitory neurotransmission.

This compound's Modulatory Effect on the Benzodiazepine Receptor

Studies have indicated that this compound enhances the binding of radiolabeled benzodiazepines, such as [3H]-flunitrazepam, to brain membranes in specific regions like the cortex and hippocampus.[6] This suggests that this compound positively modulates the benzodiazepine binding site. The prevailing hypothesis is that this compound induces an increase in the number of available benzodiazepine binding sites (Bmax), rather than altering the binding affinity (Kd) of benzodiazepines for the receptor.[6] This proposed mechanism is distinct from classical benzodiazepines, which primarily enhance GABA's affinity for its receptor.

Quantitative Data Summary

A comprehensive review of the available scientific literature did not yield specific quantitative data (i.e., Ki, IC50, or specific Bmax and Kd values from saturation binding assays) for the interaction of this compound with the benzodiazepine receptor that could be tabulated as requested. The primary research describing this interaction qualitatively was published in 1984, and its detailed quantitative results are not readily accessible in modern databases.[6]

Experimental Protocols

The following sections describe the general methodologies employed to investigate the interaction of a compound like this compound with the benzodiazepine receptor.

Radioligand Binding Assay

This technique is used to characterize the binding of a ligand to its receptor. To assess this compound's effect on the benzodiazepine binding site, a competitive binding assay or a saturation binding assay would be performed.

Objective: To determine if this compound directly competes with a known benzodiazepine for its binding site and to quantify any changes in receptor density (Bmax) and affinity (Kd) in the presence of this compound.

Materials:

-

Rat brain tissue homogenate (e.g., from cortex or hippocampus)

-

[3H]-Flunitrazepam (radioligand)

-

This compound

-

Unlabeled benzodiazepine (e.g., Diazepam or Clonazepam) for determining non-specific binding

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes containing the GABAA receptors. Resuspend the membrane pellet in fresh buffer.

-

Saturation Binding Assay:

-

Incubate aliquots of the membrane preparation with increasing concentrations of [3H]-flunitrazepam in the absence and presence of a fixed concentration of this compound.

-

A parallel set of incubations should be performed in the presence of a high concentration of unlabeled diazepam to determine non-specific binding.

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of [3H]-flunitrazepam concentration and analyze the data using non-linear regression to determine Bmax and Kd values in the presence and absence of this compound.

-

Electrophysiological Studies (Two-Electrode Voltage Clamp)

This technique is used to measure the ion flow across the membrane of a cell expressing the receptor of interest. It can be used to determine if this compound modulates the function of the GABAA receptor.

Objective: To assess the effect of this compound on GABA-evoked currents in cells expressing GABAA receptors, both in the presence and absence of a benzodiazepine.

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells) expressing recombinant GABAA receptors (e.g., α1β2γ2 subunits).

-

GABA solution

-

This compound solution

-

Benzodiazepine solution (e.g., Diazepam)

-

Recording solution (e.g., Ringer's solution for oocytes)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Microelectrodes filled with KCl

Procedure:

-

Cell Preparation: Inject Xenopus oocytes with cRNA encoding the desired GABAA receptor subunits and allow for receptor expression.

-

Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).

-

Drug Application:

-

Perfuse the oocyte with the recording solution.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).

-

Co-apply this compound with GABA and measure the change in the current amplitude.

-

Apply a benzodiazepine with GABA to observe its potentiating effect.

-

Co-apply this compound, the benzodiazepine, and GABA to investigate any synergistic or additive effects.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. Analyze the data to determine the modulatory effect of this compound on the GABAA receptor function.

Visualizations

Signaling Pathway

Caption: this compound's proposed modulation of the GABAA receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to study this compound's effects.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for a two-electrode voltage clamp experiment on this compound.

Conclusion

The available evidence strongly suggests that this compound interacts with the benzodiazepine binding site on the GABAA receptor, not as a classical agonist, but as a positive allosteric modulator that may increase the number of available binding sites. This unique mechanism of action warrants further investigation to fully characterize its therapeutic potential. The lack of publicly available, detailed quantitative data highlights the need for modern research to revisit this compound using current methodologies in receptor pharmacology. The experimental frameworks provided herein offer a roadmap for such future investigations.

References

- 1. The bindings of [3H]muscimol and [3H]flunitrazapam are elevated in discrete brain regions of butorphanol-withdrawal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects on cell multiplication in vitro of a dialysable polypeptide derived from tumor fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profile of in vitro binding affinities of neuroleptics at different rat brain receptors: cluster analysis comparison with pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Denzimol Hydrochloride: A Technical Guide

Disclaimer: This document is based on publicly available information, primarily from abstracts of scientific publications. Access to the full-text articles was not available, which limits the depth and detail of the data presented, particularly concerning pharmacokinetics and the precise mechanisms of action.

Introduction

Denzimol hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is a novel imidazole (B134444) derivative that has demonstrated significant anticonvulsant properties in a range of preclinical models.[1][2][3][4] Its pharmacological profile suggests potential therapeutic applications in the management of epilepsy, particularly for tonic-clonic and psychomotor seizures.[2][4] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound hydrochloride, aimed at researchers, scientists, and professionals in drug development.

Anticonvulsant Activity

This compound has been evaluated in various preclinical models of epilepsy, consistently demonstrating efficacy against tonic seizures induced by both electrical and chemical means.[2][3][4]

Data Presentation: Anticonvulsant Efficacy

| Model | Species | Route of Administration | Parameter | Value (mg/kg) | Reference |

| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal | ED50 (Tonic Phase) | 1.24 | [5] |

| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal | ED50 (Clonic Phase) | 2.61 | [5] |

| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal | ED50 (Wild Running) | 6.03 | [5] |

| Maximal Electroshock (MES) | Mice | Oral | ED50 | Not Specified | [4] |

| Maximal Electroshock (MES) | Rats | Not Specified | Not Specified | Not Specified | [4] |

| Maximal Electroshock (MES) | Rabbits | Not Specified | Not Specified | Not Specified | [4] |

| Pentylenetetrazol (PTZ) Seizures | Rats | Not Specified | Not Specified | Not Specified | [4] |

ED50: Median Effective Dose required to produce an effect in 50% of the population.

Mechanism of Action

The precise molecular mechanism of action for this compound hydrochloride is not fully elucidated but is suggested to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems.[5] Pre-treatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist) and flumazenil (B1672878) (a benzodiazepine antagonist) has been shown to significantly reduce the anticonvulsant protective action of this compound.[5] This suggests a potential interaction with adenosine and benzodiazepine receptors, contributing to its anticonvulsant effects.

Mandatory Visualization: Proposed Mechanism of Action

Caption: Proposed mechanism of this compound involving purinergic and benzodiazepine systems.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound hydrochloride are limited in the publicly available literature. Preclinical studies in mice suggest a rapid onset of action after oral administration.[4] A study in mice indicated that after a 30 mg/kg oral dose, the half-life (t1/2 beta) was 2.10 hours, which was reduced to 1.53 hours after repeated administration, suggesting potential pharmacokinetic tolerance.[2] The minimum effective brain concentration for anticonvulsant activity was found to be between 2-3 mcg/g.[2]

Data Presentation: Pharmacokinetic Parameters (Limited Data)

| Parameter | Species | Dose & Route | Value | Reference |

| Half-life (t1/2 beta) | Mice | 30 mg/kg p.o. (acute) | 2.10 hr | [2] |

| Half-life (t1/2 beta) | Mice | 30 mg/kg p.o. (repeated) | 1.53 hr | [2] |

| Minimum Effective Brain Conc. | Mice | Not Specified | 2-3 mcg/g | [2] |

Clinical Trials

A preliminary, open-label clinical trial evaluated the efficacy and safety of this compound as an add-on therapy in 10 patients with poorly controlled partial epilepsy.[1]

Data Presentation: Preliminary Clinical Trial Results

| Parameter | Value | Reference |

| Number of Patients | 10 | [1] |

| Seizure Type | Poorly controlled partial epilepsy | [1] |

| Primary Outcome | Sustained drop in seizure frequency >50% | [1] |

| Responders | 5 out of 10 patients | [1] |

| Notable Adverse Events | Nausea and vomiting | [1] |

| Dropouts due to Adverse Events | 2 patients | [1] |

Toxicology

Toxicological studies in mice and rats indicated a low order of acute oral toxicity.[6] Chronic oral administration was generally well-tolerated in rats and dogs.[6] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[6] No pathological effects were seen in dogs at any of the tested dosages (10, 30, 100 mg/kg p.o. for one year).[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate anticonvulsant drugs effective against generalized tonic-clonic seizures.

Mandatory Visualization: MES Experimental Workflow

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to audiogenic seizures and are a common model for studying anticonvulsant efficacy.

Mandatory Visualization: Sound-Induced Seizure Experimental Workflow

Caption: Workflow for the sound-induced seizure model in DBA/2 mice.

Conclusion

This compound hydrochloride is a promising anticonvulsant agent with a pharmacological profile similar to established drugs like phenytoin.[4] Its efficacy in preclinical models, particularly against tonic seizures, and the initial positive results from a preliminary clinical trial in partial epilepsy warrant further investigation.[1][4] Future research should focus on elucidating the precise molecular targets within the purinergic and benzodiazepine systems and conducting more extensive clinical trials to establish its therapeutic potential and safety profile in a larger patient population. A more detailed characterization of its pharmacokinetic properties is also crucial for optimizing dosing regimens.

References

- 1. Preliminary note on the effect of this compound in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between the brain levels and the anticonvulsant activity of this compound after its acute and repeated administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Denzimol's Anticonvulsant Profile in Tonic-Clonic Seizures: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride; Rec 15-1533) is an imidazole (B134444) derivative that has demonstrated significant anticonvulsant properties, particularly against tonic-clonic seizures in a variety of preclinical models. This technical guide synthesizes the available data on this compound's efficacy, experimental protocols utilized in its evaluation, and its proposed mechanisms of action. The evidence suggests that this compound selectively suppresses the tonic component of seizures, with a pharmacological profile similar to established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine (B1668303). Its mechanism appears to involve purinergic and benzodiazepine (B76468) systems. This document provides a detailed examination of the core preclinical findings to inform further research and development.

Efficacy in Preclinical Models of Tonic-Clonic Seizures

This compound has shown consistent efficacy in suppressing tonic seizures induced by various methods in animal models. Its activity has been evaluated in mice, rats, and rabbits, demonstrating a potent anticonvulsant effect.

Maximal Electroshock (MES) Induced Seizures

The maximal electroshock seizure model is a widely used preclinical test to evaluate potential treatments for generalized tonic-clonic seizures. This compound has demonstrated significant and potent activity in this model across multiple species.

Table 1: Efficacy of this compound in the Maximal Electroshock Seizure (MES) Test

| Species | Route of Administration | ED50 (mg/kg) | Onset of Action | Duration of Action | Comparator Performance |

| Mice | Intravenous (i.v.) | 5.3 | Rapid | Shorter than Phenytoin | More potent than Phenytoin and Phenobarbital |

| Mice | Oral (p.o.) | Not Specified | Not Specified | Not Specified | Not Specified |

| Rats | Not Specified | Not Specified | Not Specified | Longer than Phenytoin | Most potent and least toxic compared to standards |

| Rabbits | Not Specified | Not Specified | Rapid | Shorter than Phenytoin | Almost equal to Phenytoin and Phenobarbital |

ED50: The dose of a drug that is effective in 50% of the tested population.

Chemically-Induced Seizures

This compound has also been evaluated against seizures induced by chemical convulsants, further characterizing its anticonvulsant profile. In the maximal pentetrazol (B1679298) (PTZ) seizure test in rats, this compound showed a profile similar to phenytoin and carbamazepine, effectively suppressing the tonic phase but not the clonic phase of the seizures.[1][2] This selective activity against tonic seizures was also noted in studies using bicuculline, thiosemicarbazide, or picrotoxin (B1677862) as convulsants.[1]

Sound-Induced Seizures in DBA/2 Mice

In a specific model of sound-induced seizures in DBA/2 mice, this compound provided protection against the tonic, clonic, and wild running phases of the seizures.[3]

Table 2: Efficacy of this compound in Sound-Induced Seizures in DBA/2 Mice

| Seizure Component | ED50 (mg/kg, i.p.) |

| Tonic Phase | 1.24 |

| Clonic Phase | 2.61 |

| Wild Running Phase | 6.03 |

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies that have evaluated the anticonvulsant effects of this compound.

Maximal Electroshock (MES) Seizure Model

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of potential efficacy against generalized tonic-clonic seizures.

-

Animal Models: Mice, rats, and rabbits have been used in the evaluation of this compound.[2]

-

Procedure:

-

Animals are administered this compound or a comparator drug via a specified route (e.g., intravenous, oral).

-

At predetermined time points after drug administration, a maximal electrical stimulus is delivered via corneal or ear electrodes.

-

The presence or absence of the tonic hindlimb extension is recorded.

-

The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

-

-

Logical Workflow:

Caption: Workflow for the Maximal Electroshock (MES) Seizure experiment.

Pentetrazol (PTZ) Induced Seizure Model

-

Objective: To evaluate the anticonvulsant profile of a compound against chemically-induced seizures, distinguishing between effects on tonic and clonic components.

-

Procedure:

-

Rats are administered this compound or a standard antiepileptic drug.

-

After a specified time, pentetrazol is administered to induce seizures.

-

The different components of the seizure (e.g., tonic forelimb extension, tonic hindlimb extension, clonus) are observed and scored.

-

The ability of the test compound to antagonize each component is determined.

-

-

Logical Workflow:

Caption: Workflow for the Pentetrazol (PTZ) Induced Seizure experiment.

Sound-Induced Seizure Model in DBA/2 Mice

-

Objective: To assess the efficacy of a compound in a genetic model of reflex seizures.

-

Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.[3]

-

Procedure:

-

DBA/2 mice are administered this compound intraperitoneally.[3]

-

Following drug administration, the mice are exposed to a high-intensity acoustic stimulus.

-

The occurrence and characteristics of the resulting seizures (wild running, clonic, and tonic phases) are recorded.

-

The ED50 for the suppression of each seizure component is calculated.[3]

-

Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated, but preclinical evidence points to the involvement of purinergic and benzodiazepine pathways.[3] The similarity of its anticonvulsant profile to that of phenytoin and carbamazepine suggests a potential interaction with voltage-gated sodium channels, a common target for drugs effective against tonic-clonic seizures.[1][2][4]

Studies have shown that the protective action of this compound against sound-induced seizures is significantly reduced by pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist), CGS 8216 (a benzodiazepine inverse agonist), and Ro 15-1788 (flumazenil, a benzodiazepine antagonist).[3] This suggests that this compound's anticonvulsant effects may be mediated, at least in part, through an interaction with adenosine and benzodiazepine receptors. Furthermore, this compound has been shown to enhance the depressant and antimetrazol activities of diazepam in mice, potentially by increasing the number of benzodiazepine receptors.[1]

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for this compound's anticonvulsant action.

Clinical Data

To date, clinical data on this compound for tonic-clonic seizures is limited. A preliminary open trial in 10 patients with poorly controlled partial epilepsy showed that adding this compound to their existing therapy resulted in a sustained drop in seizure frequency of over 50% in five patients.[5] While these results are promising, dedicated clinical trials in patients with primary generalized tonic-clonic seizures are necessary to confirm its efficacy in this specific seizure type.

Conclusion

This compound is a potent anticonvulsant with a clear efficacy against the tonic component of seizures in various preclinical models. Its pharmacological profile aligns with that of established drugs for tonic-clonic seizures, such as phenytoin and carbamazepine. The proposed mechanism of action involves the modulation of purinergic and benzodiazepine systems, which warrants further investigation. While preliminary clinical data in partial epilepsy is encouraging, further clinical evaluation is required to establish its role in the management of tonic-clonic seizures. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Preliminary note on the effect of this compound in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Denzimol's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and preliminary clinical investigations into the therapeutic potential of Denzimol, a novel anticonvulsant agent. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The anticonvulsant efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these initial studies.

Table 1: Anticonvulsant Activity of this compound in DBA/2 Mice with Sound-Induced Seizures

| Seizure Phase | ED50 (mg/kg, i.p.) |

| Tonic | 1.24[1][2] |

| Clonic | 2.61[1][2] |

| Wild Running | 6.03[1][2] |

Table 2: Comparative Anticonvulsant Activity of this compound in Rodents

| Animal Model | This compound Efficacy | Comparator Efficacy | Reference |

| Maximal Electroshock (MES) Seizures (Mice) | Nearly equal to phenytoin (B1677684) and phenobarbital (B1680315) with more rapid onset of action. | - | [2][3] |

| Maximal Electroshock (MES) Seizures (Rats) | Most potent and less toxic with longer duration of activity than phenytoin. | - | [2][3] |

| Maximal Pentetrazol Seizures (Rats) | Similar profile to phenytoin and carbamazepine. | Different from barbiturates and benzodiazepines. | [2][3] |

Table 3: Pharmacokinetic and Pharmacodynamic Relationship of this compound in Mice

| Parameter | Acute Administration | Repeated Administration (14 days) | Reference |

| Brain Concentration (at 30 mg/kg p.o.) | Higher | Reduced | [4] |

| Anticonvulsant Activity (MES) | Higher | Reduced | [4] |

| t1/2 beta (hr) | 2.10 | 1.53 | [4] |

| Minimum Effective Brain Concentration (mcg/g) | 2-3 | 2-3 | [4] |

| Brain Concentration for Complete Abolishment of Tonic Hindlimb Extension (mcg/g) | >15 | >15 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the efficacy of anticonvulsant drugs against reflex seizures.

Animals:

-

Male DBA/2 mice, typically between 21 and 28 days of age, when their susceptibility to audiogenic seizures is maximal[5][6].

Procedure:

-

Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at varying doses (e.g., 3-15 mg/kg)[1][2]. For a detailed i.p. injection protocol, see section 2.3.

-

Auditory Stimulus: At a predetermined time after drug administration, individual mice are placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 100-120 dB) is delivered for a fixed duration (e.g., 60 seconds)[5][6].

-

Observation: The mice are observed for the occurrence and latency of different seizure phases: wild running, clonic seizures, and tonic seizures[5][6].

-

Endpoint: The primary endpoint is the percentage of mice protected from each seizure phase at each dose level. The ED50 (the dose that protects 50% of the animals) is then calculated.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Animals:

-

Male albino mice (e.g., CF-1 or C57BL/6) of a specific weight range[1].

Procedure:

-

Drug Administration: The test compound, a standard antiepileptic drug, or vehicle is administered, typically via oral (p.o.) or intraperitoneal (i.p.) route, at various doses and at different times before the electroshock.

-

Corneal Anesthesia and Electrodes: Prior to stimulation, the corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to minimize pain[1]. Corneal electrodes are then placed on the eyes.

-

Electrical Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered through the corneal electrodes[1].

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection[1].

-

Endpoint: The number of animals protected at each dose and time point is recorded to determine the ED50 and the time of peak effect.

Intraperitoneal (IP) Injection in Mice

This is a common route for administering substances in preclinical studies.

Materials:

-

Sterile syringes (1 ml or insulin (B600854) syringes).

-

Substance to be injected (warmed to room temperature).

-

70% alcohol for disinfection.

Procedure:

-

Restraint: The mouse is securely restrained by grasping the loose skin at the back of the neck and scruff. The animal is turned over to expose the abdomen.

-

Injection Site: The injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum[7][8]. The area may be wiped with 70% alcohol.

-

Needle Insertion: The needle, with the bevel facing up, is inserted at a 30-45 degree angle into the peritoneal cavity[8].

-

Aspiration: Gentle aspiration is performed to ensure that the needle has not entered a blood vessel or internal organ.

-

Injection: The substance is injected slowly. The maximum recommended injection volume is typically 10 ml/kg[4].

-

Withdrawal and Observation: The needle is withdrawn, and the mouse is returned to its cage and observed for any signs of distress.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

Proposed Mechanism of Action of this compound

Initial studies suggest that this compound's anticonvulsant effects involve the purinergic and benzodiazepine (B76468) systems[1][2]. The following diagram illustrates the potential signaling pathways.

Caption: Proposed signaling pathways for this compound's anticonvulsant action.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the initial in vivo assessment of a novel anticonvulsant compound like this compound.

Caption: A typical preclinical evaluation workflow for an anticonvulsant candidate.

Preliminary Clinical Findings

An open preliminary trial involving 10 patients with poorly controlled partial epilepsy suggested potential antiepileptic activity for this compound as an add-on therapy[9]. A sustained reduction in seizure frequency of over 50% was observed in five of the patients[9]. While this compound was found to increase blood concentrations of carbamazepine, the observed improvement was thought to be more likely due to the intrinsic properties of this compound itself[9]. The most common side effects reported were nausea and vomiting, which led to two patients discontinuing the treatment[9]. No severe adverse effects were noted in this small study[9].

Toxicological Profile

Toxicological evaluations in mice, rats, and dogs have been conducted. The acute oral toxicity of this compound is low in mice and rats[10]. In chronic oral studies, the compound was generally well-tolerated in rats (13 and 26 weeks) and dogs (52 weeks) at various dosages[10]. In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed[10]. In dogs, no pathological effects were seen at any of the tested dosages (10, 30, 100 mg/kg p.o. for one year)[10]. Importantly, no significant neurological effects or lesions were reported in any of these toxicological studies[10].

Other Pharmacological Activities

In addition to its anticonvulsant properties, this compound has been shown to possess other pharmacological activities in vitro, including antihistamine, anticholinergic, and anti-5-HT effects[11]. These properties may contribute to its effects on the gastrointestinal system, such as the inhibition of gastric secretion and motility, and potential anti-ulcer properties[11]. The drug did not show significant effects on the cardiovascular or respiratory systems, although an antiarrhythmic activity was noted[11]. Effects on the central nervous system, such as on vigilance and general motility, were similar to those of phenytoin and occurred at doses much higher than the anticonvulsant levels[11].

This guide provides a comprehensive summary of the initial scientific investigations into this compound. Further research is required to fully elucidate its mechanism of action, clinical efficacy, and safety profile for the potential treatment of epilepsy.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. ltk.uzh.ch [ltk.uzh.ch]

- 3. Purinergic Signaling in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 8. uac.arizona.edu [uac.arizona.edu]

- 9. Purinergic signaling in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - More than a drug target: purinergic signalling as a source for diagnostic tools in epilepsy - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 11. Role of the purinergic signaling in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Denzimol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol, chemically known as (±)-N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]imidazole, is an anticonvulsant agent belonging to the class of (arylalkyl)imidazoles.[1][2] Its therapeutic potential in the management of seizures has prompted extensive research into its structure-activity relationship (SAR) to understand the molecular features crucial for its biological activity and to guide the design of more potent and safer analogs. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Structure and Pharmacophore

The chemical structure of this compound comprises three key moieties: a phenylethylphenyl group, a hydroxyethyl (B10761427) linker, and an imidazole (B134444) ring. SAR studies on this compound and related (arylalkyl)imidazole anticonvulsants have revealed that the alkylimidazole portion of the molecule is the primary pharmacophore responsible for its anticonvulsant activity.[2] The lipophilic aryl group, in this case, the phenylethylphenyl moiety, is crucial for facilitating the penetration of the blood-brain barrier, a critical step for central nervous system-acting drugs.[2]

Mechanism of Action

The anticonvulsant effect of this compound is believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the purinergic and benzodiazepine (B76468) systems.[3] Evidence suggests that this compound's activity is attenuated by antagonists of adenosine (B11128) and benzodiazepine receptors.[3] Specifically, this compound has been shown to enhance the binding of flunitrazepam to benzodiazepine receptors, suggesting a positive allosteric modulatory effect on the GABA-A receptor complex.[4] This potentiation of GABAergic inhibition is a well-established mechanism for seizure suppression.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the anticonvulsant activity of this compound and its analogs. The data is primarily derived from the maximal electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures, and a sound-induced seizure model in DBA/2 mice.

Table 1: Anticonvulsant Activity of this compound in the Sound-Induced Seizure Model in DBA/2 Mice [3]

| Seizure Phase | ED₅₀ (mg/kg, i.p.) |

| Tonic | 1.24 |

| Clonic | 2.61 |

| Wild Running | 6.03 |

Table 2: Comparative Anticonvulsant Activity of this compound and Analogs in the Maximal Electroshock (MES) Seizure Test in Mice [2]

| Compound | Structure | MES ED₅₀ (mg/kg, p.o.) |

| This compound | (±)-N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]imidazole | 12 |

| Nafimidone (B1677899) | 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone | 56 |

| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | 25 | |

| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | 10 |

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its (arylalkyl)imidazole analogs generally involves a multi-step process. A representative synthetic route is outlined below.

General Synthesis of (Arylalkyl)imidazole Derivatives:

A common method for the synthesis of 2-substituted imidazoles involves the condensation of an α-haloketone with an excess of imidazole. The resulting ketone can then be reduced to the corresponding alcohol, yielding compounds structurally related to this compound. For N-substituted imidazoles, an appropriate N-alkylation reaction can be performed.

-

Step 1: Synthesis of the α-haloketone precursor. This typically involves the Friedel-Crafts acylation of a suitable aromatic compound followed by α-halogenation.

-

Step 2: Reaction with Imidazole. The α-haloketone is then reacted with imidazole in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate, to yield the corresponding imidazolyl ketone.

-

Step 3: Reduction of the Ketone. The ketone is reduced to the secondary alcohol using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.

The purification of the final products is typically achieved through column chromatography and recrystallization. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Apparatus:

-

An electroshock apparatus capable of delivering a constant current stimulus.

-

Corneal or auricular electrodes.

Procedure:

-

Animals (typically mice or rats) are administered the test compound or vehicle at a specific time before the test.

-

A drop of saline is applied to the electrodes to ensure good electrical contact.

-

The electrodes are applied to the cornea or pinnae of the animal.

-

A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED₅₀ (the dose that protects 50% of the animals) is calculated using statistical methods such as probit analysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the anticonvulsant action of this compound.

Caption: Proposed mechanism of this compound's action on the GABA-A receptor complex.

Caption: Postulated involvement of this compound in the purinergic signaling pathway.

Experimental Workflow

Caption: General experimental workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound highlights the critical roles of the imidazole ring as the primary pharmacophore and the lipophilic phenylethylphenyl group for brain penetration. Its anticonvulsant activity is attributed to the modulation of GABAergic and purinergic neurotransmission. The quantitative data from preclinical models provide a basis for comparing the potency of this compound with its analogs, guiding further drug design and development efforts. The experimental protocols and workflows described herein offer a framework for the continued investigation of this important class of anticonvulsant agents. Future research may focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles to enhance the therapeutic potential of this compound-based compounds.

References

- 1. Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant effect of this compound in DBA/2 mice [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol is an imidazole (B134444) derivative that has demonstrated anticonvulsant properties. The maximal electroshock seizure (MES) model is a widely utilized preclinical assay to identify compounds with potential therapeutic efficacy against generalized tonic-clonic seizures. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, thereby preventing the spread of seizure activity. These application notes provide a comprehensive overview of the use of this compound in the MES model, including detailed experimental protocols, a summary of its anticonvulsant profile, and its putative mechanism of action.

Anticonvulsant Profile of this compound

Studies have shown that this compound is effective in suppressing the tonic extensor component of seizures induced by maximal electroshock.[1][2] Its anticonvulsant profile in the MES test suggests potential efficacy against generalized tonic-clonic ("grand mal") seizures.[1][2]

In comparative studies, the anticonvulsant activity of this compound against maximal electroshock seizures in mice and rabbits was found to be nearly equivalent to that of established antiepileptic drugs such as phenytoin (B1677684) and phenobarbital, with a more rapid onset of action.[1][2] In rats, this compound was reported to be the most potent and least toxic among the compounds tested, exhibiting a longer duration of anticonvulsant activity than phenytoin.[1][2]

The anticonvulsant effect of this compound has been shown to be closely correlated with its concentration in the brain.[3] Complete abolition of tonic hindlimb extension in mice was observed at brain concentrations higher than 15 mcg/g, with a minimum effective brain concentration between 2-3 mcg/g.[3]

Data Presentation

The following tables summarize the quantitative data available for this compound and standard comparative drugs in rodent models.

Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock Seizure (MES) Test in Mice

| Compound | Route of Administration | ED50 (mg/kg) |

| This compound | Intravenous (i.v.) | 5.3 |

| This compound | Oral (p.o.) | Not explicitly stated, but noted to be one of the most potent drugs tested |

| Phenytoin | Intravenous (i.v.) | 9.3 |

| Phenobarbital | Intravenous (i.v.) | 6.7 |

Data extracted from Graziani et al., 1983. The original publication should be consulted for full details.

Table 2: Anticonvulsant Activity of this compound in a Sound-Induced Seizure Model in DBA/2 Mice

| Seizure Phase | Route of Administration | ED50 (mg/kg) |

| Tonic | Intraperitoneal (i.p.) | 1.24 |

| Clonic | Intraperitoneal (i.p.) | 2.61 |

| Wild Running | Intraperitoneal (i.p.) | 6.03 |

Note: This data is from a different seizure model (audiogenic) but provides an indication of this compound's potency.[4]

Mechanism of Action

The efficacy of this compound in the MES model strongly suggests that it may act by modulating voltage-gated sodium channels. This mechanism is characteristic of many clinically effective antiepileptic drugs for generalized tonic-clonic seizures, including phenytoin and carbamazepine. By blocking these channels, this compound likely prevents the propagation of the high-frequency neuronal discharges that are characteristic of a tonic-clonic seizure.

Further studies suggest a potential involvement of purinergic and benzodiazepine (B76468) mechanisms in the anticonvulsant action of this compound.[4]

Putative mechanism of action of this compound.

Experimental Protocols

Maximal Electroshock Seizure (MES) Model

This protocol is a standard method for inducing generalized tonic-clonic seizures and assessing the efficacy of potential anticonvulsant compounds.

Materials:

-

Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)

-

This compound

-

Vehicle (e.g., 0.9% saline, or as appropriate for this compound solubility)

-

Standard anticonvulsant drugs for positive control (e.g., Phenytoin)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

-

Conductive solution (e.g., 0.9% saline)

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment. House them with free access to food and water.

-

Drug Administration:

-

Prepare solutions of this compound and the positive control drug in the appropriate vehicle.

-

Administer the test compounds and vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral). The volume of administration should be adjusted based on the animal's body weight.

-

The time between drug administration and the induction of seizures (the test time) should be determined based on the pharmacokinetic profile of the compound.

-

-

Seizure Induction:

-

At the designated test time, apply a drop of topical anesthetic to the cornea of each animal.

-

A short time after, apply a drop of conductive saline solution to the corneas.

-

Place the corneal electrodes on the eyes of the animal.

-

Deliver a high-frequency electrical stimulus. Standard parameters are:

-

Mice: 50 mA, 60 Hz for 0.2 seconds.

-

Rats: 150 mA, 60 Hz for 0.2 seconds.

-

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. This is characterized by the rigid extension of the hindlimbs for at least 3 seconds.

-

The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the median effective dose (ED50), which is the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

-

Workflow for the MES experiment.

Neurotoxicity Assessment (Rotarod Test)

This protocol is used to assess motor coordination and identify potential neurological deficits induced by the test compound.

Materials:

-

Mice or rats (same strain and similar weight as in the MES test)

-

This compound

-

Vehicle

-

Rotarod apparatus

Procedure:

-

Animal Training:

-

Prior to the test day, train the animals to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes). Repeat this training for 2-3 trials.

-

-

Drug Administration:

-

On the test day, administer this compound or vehicle to different groups of animals.

-

-

Testing:

-

At the time of peak effect determined in the MES test, place each animal on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm).

-

Record the latency to fall from the rod for each animal. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals that fall from the rod within the cut-off time.

-

Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, using a suitable statistical method.

-

Protective Index

The Protective Index (PI) is a measure of the therapeutic window of a drug and is calculated as the ratio of the TD50 to the ED50.

PI = TD50 / ED50

References

Application Notes and Protocols for Pentylenetetrazole (PTZ)-Induced Seizure Assay Using Denzimol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylenetetrazole (PTZ), a gamma-aminobutyric acid (GABA) A receptor antagonist, is a widely used chemoconvulsant to induce generalized seizures in preclinical animal models, particularly rodents.[1][2] This model is instrumental in the screening and characterization of potential anticonvulsant drug candidates. Denzimol, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant compound that has shown efficacy in suppressing tonic seizures in various experimental models.[3][4] Unlike benzodiazepines and barbiturates, this compound's profile in the maximal pentetrazol (B1679298) seizure test suggests a mechanism of action more akin to phenytoin (B1677684) and carbamazepine, primarily acting on tonic seizure components rather than clonic ones.[4]

These application notes provide a detailed protocol for utilizing the PTZ-induced seizure model to evaluate the anticonvulsant properties of this compound. The document includes comprehensive experimental procedures, data presentation in a structured format, and diagrams illustrating the experimental workflow and relevant signaling pathways.

Data Presentation

The anticonvulsant efficacy of this compound in the maximal PTZ-induced seizure test in rats is summarized below. The data highlights the median effective dose (ED50) required to protect against various components of the seizure.

Table 1: Anticonvulsant Activity of this compound and Standard Antiepileptic Drugs in the Maximal PTZ Test in Rats (Intraperitoneal Administration)

| Compound | Tonic Flexion (ED50 mg/kg) | Tonic Extension (ED50 mg/kg) | Clonus (ED50 mg/kg) |

| This compound | 29.1 | 10.6 | > 40 |

| Phenytoin | 33.9 | 13.5 | > 80 |

| Carbamazepine | 13.5 | 8.3 | > 20 |

| Diazepam | 1.76 | 0.5 | 0.7 |

| Phenobarbital | 2.41 | 1.6 | 3.6 |

Data extracted from Arzneimittel-Forschung Drug Research, 1983.[5] The results indicate that this compound is effective in inhibiting the tonic phases of PTZ-induced seizures but is inactive against the clonic phase, similar to phenytoin and carbamazepine.[5]

Experimental Protocols

This section details the methodology for conducting a PTZ-induced seizure assay to assess the anticonvulsant effects of this compound.

Materials and Equipment

-

Animals: Male Wistar rats (150-200g)

-

Test Compound: this compound hydrochloride

-

Convulsant: Pentylenetetrazole (PTZ)

-

Vehicle: Saline solution (0.9% NaCl) or other appropriate vehicle for this compound

-

Administration tools: Syringes, needles (for intraperitoneal injection)

-

Observation chambers: Clear, individual cages that allow for unobstructed observation of the animals.

-

Timer

-

Video recording equipment (optional but recommended)

Experimental Procedure

-

Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations. The vehicle solution will serve as the control.

-

Animal Groups: Divide the animals into multiple groups (n=8-12 per group), including a vehicle control group and several this compound treatment groups at varying doses.

-

This compound Administration: Administer the prepared this compound solutions or vehicle to the respective animal groups via intraperitoneal (i.p.) injection.

-

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes after this compound administration for the compound to reach effective concentrations.

-

PTZ Administration: Induce seizures by administering a pre-determined convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.). The specific dose should be determined in preliminary studies to consistently induce tonic-clonic seizures in control animals.

-

Observation Period: Immediately after PTZ injection, place each animal in an individual observation chamber and observe continuously for 30 minutes.

-

Seizure Scoring: Record the latency to the onset of different seizure behaviors and the severity of the seizures using a standardized scoring system (e.g., a modified Racine scale). Key parameters to observe include:

-

Latency to first myoclonic jerk: Time from PTZ injection to the first noticeable muscle twitch.

-

Latency to generalized clonus: Time from PTZ injection to the onset of whole-body clonic seizures.

-

Latency to tonic hindlimb extension: Time from PTZ injection to the full extension of the hindlimbs.

-

Seizure Severity Score: Grade the severity of the seizure based on a scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic seizures; 4: tonic-clonic seizures; 5: death).

-

Data Analysis

-

Calculate the mean latency to seizure onset and the mean seizure severity score for each group.

-

Determine the ED50 of this compound for protection against specific seizure components (e.g., tonic hindlimb extension) using probit analysis or a similar statistical method.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the results between the this compound-treated groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

Caption: Workflow for the PTZ-induced seizure assay with this compound.

Signaling Pathways

The induction of seizures by PTZ involves the antagonism of GABAergic inhibition, leading to neuronal hyperexcitability. This process can acutely activate intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[6]

Caption: PTZ-induced seizure signaling pathway.

This compound's mechanism is suggested to involve purinergic and benzodiazepine (B76468) systems, though it acts differently from classical benzodiazepines.[3] It is proposed to primarily modulate tonic seizure activity.

Caption: Conceptual mechanism of this compound's anticonvulsant action.

References

- 1. researchgate.net [researchgate.net]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. imrpress.com [imrpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Denzimol Testing in the DBA/2 Mouse Model of Sound-Induced Seizures

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DBA/2 inbred mouse strain is a well-established and widely used model for studying audiogenic (sound-induced) seizures, a form of reflex epilepsy.[1][2][3] These mice exhibit a predictable, age-dependent susceptibility to seizures triggered by intense auditory stimulation, making them an invaluable tool for the preclinical screening and evaluation of potential anticonvulsant therapies.[1][3] The seizure phenotype in DBA/2 mice is characterized by a distinct sequence of events: a wild running phase, followed by clonic and then tonic convulsions, which can culminate in respiratory arrest and death, mimicking aspects of Sudden Unexpected Death in Epilepsy (SUDEP).[1][3][4]

Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride) is an imidazole (B134444) derivative with demonstrated anticonvulsant properties.[5][6] Studies have shown its efficacy in suppressing tonic seizures induced by electrical and chemical means.[7] This application note provides a detailed protocol for utilizing the DBA/2 mouse model to test the efficacy of this compound against sound-induced seizures.

Background

The DBA/2 Mouse Model

DBA/2 mice are genetically susceptible to sound-induced seizures, with the highest susceptibility occurring between 21 and 28 days of age.[1][3] This susceptibility diminishes significantly after 40-45 days due to progressive, age-related hearing loss.[1][3][8] The seizures are initiated by hyperexcited neurons in the inferior colliculus of the midbrain in response to sound.[1] The predictable and robust seizure response to a specific stimulus allows for standardized and reproducible testing of antiseizure medications.[1]

This compound

This compound has shown a pharmacological profile similar to major antiepileptic drugs like phenytoin (B1677684) and carbamazepine, primarily suppressing tonic seizures.[9][7] Its mechanism of action is suggested to involve purinergic and benzodiazepine (B76468) systems.[5][7] In the DBA/2 model, this compound has been shown to effectively suppress all phases of audiogenic seizures, with particular potency against the tonic phase.[5][7]

Experimental Data Summary

Quantitative data from studies on this compound's efficacy in the DBA/2 audiogenic seizure model are summarized below.

Table 1: Efficacy of this compound (Intraperitoneal Administration) in Suppressing Sound-Induced Seizure Phases in DBA/2 Mice

| Seizure Phase | ED50 (mg/kg) |

| Wild Running | 6.03 |

| Clonic Seizure | 2.61 |

| Tonic Seizure | 1.24 |

Data sourced from supporting studies.[5][7]

Detailed Experimental Protocols

Materials and Equipment

-

Animals: Male or female DBA/2J mice, 21-28 days of age.[1][3]

-

Housing: Standard laboratory cages with food and water available ad libitum, maintained on a 12-hour light/dark cycle.

-

Acoustic Chamber: A sound-attenuating chamber designed to isolate the animal and provide a consistent acoustic environment.

-

Sound Source: A sound generator (e.g., tone generator software) connected to an amplifier and speaker capable of producing a high-intensity stimulus (e.g., 15 kHz, 100-120 dB).[1][4][10]

-

This compound: this compound hydrochloride powder.

-

Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle for dissolving this compound.

-

Administration Supplies: Syringes and needles for intraperitoneal (i.p.) injection.

-

Observation: A camera for recording seizure activity for later analysis.

-

Timer/Stopwatch.

Protocol 1: Animal Handling and Acclimatization

-

Obtain DBA/2J mice and allow them to acclimate to the laboratory environment for at least 3-5 days before testing.

-

House mice in a temperature and humidity-controlled facility.

-

Handle mice gently to minimize stress prior to the experiment.

-

On the day of the experiment, weigh each mouse to determine the correct dosage of this compound.

Protocol 2: this compound Preparation and Administration

-

Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve this compound in sterile saline to achieve the desired concentrations for the dose-response study (e.g., doses ranging from 3 to 15 mg/kg).[5][7]

-

Administer the prepared this compound solution or vehicle (for control group) via intraperitoneal (i.p.) injection.

-

Allow for a predetermined pretreatment time (e.g., 30 minutes) for the drug to achieve optimal bioavailability before inducing seizures. This time may need to be optimized based on pharmacokinetic data.

Protocol 3: Induction of Audiogenic Seizures

-

Place a single mouse into the acoustic chamber and allow a brief (e.g., 60 seconds) acclimatization period.

-

Initiate the auditory stimulus. A common stimulus is a high-frequency sound (e.g., 12-16 kHz) at a high intensity (100-120 dB).[1][2]

-

Maintain the stimulus for a fixed duration, typically up to 60 seconds, or until the onset of a tonic-clonic seizure.

-

Observe the mouse continuously throughout the stimulus period and for at least 60 seconds afterward.

Protocol 4: Seizure Observation and Scoring

-

Record the latency to and the duration of each phase of the seizure.

-

Score the severity of the seizure based on a standardized scale. The presence or absence of each phase should be noted for each animal.

Table 2: Audiogenic Seizure Scoring Scale

| Score | Seizure Phase Observed | Description |

| 0 | No response | Mouse remains calm or exhibits only minor startle responses. |

| 1 | Wild Running | Explosive running, jumping, and circling behavior within the chamber.[1] |

| 2 | Clonic Seizure | Loss of righting reflex, characterized by myoclonic jerking of the limbs.[4][10] |

| 3 | Tonic Seizure | Rigid extension of the hindlimbs and body stiffening.[1][4][10] |

| 4 | Respiratory Arrest / Death | Cessation of breathing following the tonic phase, often leading to death.[1][3] |

Data Analysis

-

For each treatment group (vehicle and different doses of this compound), calculate the percentage of animals protected from each phase of the seizure (wild running, clonic, tonic).

-

Determine the ED50 (the dose at which 50% of the animals are protected) for each seizure phase using probit analysis or a similar statistical method.

-

Analyze latency to seizure onset and duration of seizure phases using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the control group.

Visualizations

The following diagrams illustrate the experimental workflow and the typical progression of an audiogenic seizure in DBA/2 mice.

Caption: Experimental workflow for testing this compound in DBA/2 mice.

Caption: Typical progression of an audiogenic seizure in DBA/2 mice.

Caption: Proposed mechanism of this compound's anticonvulsant action.

References

- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]